Potassium hydroxide

Descripción

Propiedades

IUPAC Name |

potassium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYUFKZDYYNOTN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

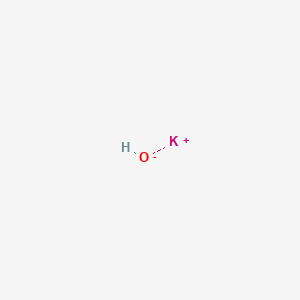

[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KOH, HKO | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029633 | |

| Record name | Potassium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.106 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydroxide, solution appears as an clear aqueous solution. Corrosive to metals and tissue. Noncombustible. Used in chemical manufacturing, petroleum refining, cleaning compounds., Potassium hydroxide, [dry solid, flake, bead, or granular] appears as a white solid. Corrosive to metals and tissue. Used in soap manufacture, bleach, as an electrolyte in alkaline batteries, and as a food additive., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White or nearly white pellets, flakes, sticks, fused masses or other forms, Odorless, white or slightly yellow lumps, rods, flakes, sticks, or pellets. [Note: May be used as an aqueous solution.]; [NIOSH], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., White, odorless solid or clear aqueous solution., Odorless, white or slightly yellow lumps, rods, flakes, sticks, or pellets. [Note: May be used as an aqueous solution.] | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide (K(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

greater than 266 °F at 760 mmHg (USCG, 1999), 2408 °F at 760 mmHg (NTP, 1992), 1,320, 1327 °C, 1324 °C, 2408 °F, 2415 °F | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

107 g/100 cc at 59 °F (NTP, 1992), Soluble, Very soluble in water. Freely soluble in ethanol, Solubility in water, 121 g/100 g water at 25 °C, Solubility in water (g KOH/100 g H2O): 97 at 0 °C; 103 at 10 °C; 112 at 20 °C; 126 at 30 °C; 178 at 100 °C, Soluble in 0.9 part water, about 0.6 part boiling water, Soluble in ethanol, methanol, For more Solubility (Complete) data for POTASSIUM HYDROXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 110 (very good), (59 °F): 107% | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.45 to 1.50 at 68 °F (USCG, 1999), 2.04 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.044 g/cu cm, Colorless, strongly basic, soapy, caustic liquid whose density depends on the concentration (g/cu cm at wt%): 1.092 at 10; 1.188 at 29; a.291 at 30; a.395 at 40; 1.514 at 50 /Aqueous potassium hydroxide/, 2.04 g/cm³, 2.04 | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1326 °F ; 5 mmHg at 1497 °F (NTP, 1992), 1 MM HG @ 714 °C, 1 mmHg at 1326 °F; 5 mmHg at 1497 °F, (1317 °F): 1 mmHg | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

/Potential/ impurities: sodium oxide, sodium carbonate, sodium chloride, sodium chlorate, ferrous oxide, mercury, sodium sulfate, silicon dioxide, aluminum oxide, calcium oxide, magnesium oxide, manganese, nickel, and copper. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or colorless, orthorhombic, deliquescent pieces, lumps, or sticks having crystalline fracture, White or slightly yellow lumps, rods, pellets, White rhombic crystals | |

CAS No. |

1310-58-3 | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hydroxide [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium hydroxide (K(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZH3C48M4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TT200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

680 °F approximately (NTP, 1992), about 360 °C; about 380 °C when anhydrous, Melting point: 406 °C, 90-92% KOH; MP: about 250 °C; heat of fusion: about 6.7 kJ/mol /Technical potassium hydroxide/, 380 °C, 680 °F, 716 °F | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Potassium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydroxide (KOH), commonly known as caustic potash, is a prototypical strong base with the chemical formula KOH.[1] It is an inorganic compound that plays a significant role in numerous industrial, chemical, and pharmaceutical applications.[1][2] Its utility stems from its strong alkalinity, high reactivity, and the nature of its cation, potassium (K⁺).[2] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development.

Chemical and Physical Properties

This compound is a white, odorless, and highly hygroscopic solid, often supplied as pellets, flakes, or sticks.[3][4] It readily absorbs atmospheric water and carbon dioxide, forming potassium carbonate.[5] Its dissolution in water is a highly exothermic process.[1]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | KOH | [6] |

| Molecular Weight | 56.11 g/mol | [7] |

| Appearance | White, deliquescent solid | |

| Melting Point | 360-406 °C | [3][8][9] |

| Boiling Point | 1327 °C | [3] |

| Density | 2.12 g/cm³ | [3] |

| pKa of Conjugate Acid (H₂O) | 15.7 | [7] |

| Acidity (pKa) | 13.5 (0.1 M solution) | [9] |

| Refractive Index (nD) | 1.409 (20 °C) | [1] |

Solubility Data

This compound is highly soluble in water and various polar organic solvents.[3] Its solubility is temperature-dependent.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | References |

| Water | 97 | 0 | [5][9] |

| Water | 121 | 25 | [5][8][9] |

| Water | 178-179.3 | 100 | [9][10] |

| Methanol | 55 | 28 | [10] |

| Ethanol | 38.7 | 28 | [10] |

| Isopropanol | ~14 | 28 | [1][5] |

| Glycerol | Freely soluble | - | [3] |

| Diethyl Ether | Insoluble | - | [5] |

Reactivity of this compound

As a strong base, the reactivity of KOH is dominated by the hydroxide ion (OH⁻), a potent nucleophile.[7]

Neutralization Reactions

This compound reacts readily and exothermically with all types of acids to form a potassium salt and water.[7][11] This is a fundamental acid-base neutralization reaction.

Example: Reaction with hydrochloric acid (HCl): KOH + HCl → KCl + H₂O[11]

It also reacts with acidic oxides, such as silicon dioxide (SiO₂) and carbon dioxide (CO₂).[1][11]

KOH + CO₂ → KHCO₃[1] 2KOH + SO₃ → K₂SO₄ + H₂O[11]

Reactivity with Organic Compounds

The hydroxide ion from KOH is a strong nucleophile and base in organic reactions.[12]

This compound is widely used for the hydrolysis of esters to produce a carboxylate salt and an alcohol.[1][7] This reaction, known as saponification, is essentially irreversible because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[13] The use of KOH in this process typically results in softer soaps compared to those made with sodium hydroxide (NaOH).[14][15]

General Reaction: RCOOR' + KOH → RCOOK + R'OH[1]

This compound reacts with alkyl halides via two competing pathways: substitution (Sₙ2) and elimination (E2).[16] The reaction conditions determine the major product.

-

Substitution: In aqueous or mixed aqueous-alcoholic solutions, hydroxide acts as a nucleophile, displacing the halide to form an alcohol.[16]

-

Elimination: In a concentrated alcoholic solution and at higher temperatures, hydroxide acts as a base, abstracting a proton and leading to the formation of an alkene.[16]

Molten KOH can be used to displace halides from aromatic rings to form phenols, although this often requires harsh conditions.[1] More recently, palladium-catalyzed methods have been developed for the synthesis of phenols from aryl halides using KOH under milder conditions.[17][18]

Reactivity with Amphoteric Metals and Oxides

This compound solutions will react with amphoteric metals like aluminum and zinc to produce hydrogen gas.[4] It also reacts with amphoteric oxides such as aluminum oxide.[11]

2KOH + Al₂O₃ → 2KAlO₂ + H₂O[11]

Experimental Protocols

Protocol 1: Saponification of an Ester (e.g., Ethyl Benzoate)

Objective: To hydrolyze an ester to its corresponding carboxylic acid salt and alcohol.

Materials:

-

Ethyl benzoate

-

This compound (pellets or flakes)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers, graduated cylinders

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve a measured amount of this compound in a mixture of ethanol and water (e.g., 9:1 v/v).[19]

-

Add the ethyl benzoate to the flask. The molar ratio of KOH to ester should be greater than 1, typically around 2:1 to ensure complete reaction.[20]

-

Attach the reflux condenser and heat the mixture to reflux using a heating mantle with stirring.[19]

-

Continue refluxing for a specified time (e.g., 1-2 hours) until the reaction is complete. The completion can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add water to dissolve the potassium benzoate salt and then perform an extraction with diethyl ether to remove the ethanol and any unreacted starting material.

-

Collect the aqueous layer containing the potassium benzoate.

-

Slowly acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is acidic (pH ~2), which will precipitate the benzoic acid.[19]

-

Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Elimination Reaction of an Alkyl Halide (e.g., 2-Bromopropane)

Objective: To dehydrohalogenate an alkyl halide to form an alkene.

Materials:

-

2-Bromopropane

-

This compound

-

Ethanol (absolute)

-

Apparatus for heating under reflux and gas collection

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a concentrated solution of this compound in absolute ethanol in a round-bottom flask.[16]

-

Add 2-bromopropane to the flask.

-

Heat the mixture under reflux. The propene gas produced will pass through the condenser.[16]

-

Collect the gaseous product by bubbling it through a suitable collection system.

-

The reaction favors elimination over substitution due to the use of a concentrated base in a non-aqueous solvent and higher temperature.[16]

Applications in Drug Development and Research

This compound is a versatile reagent in pharmaceutical synthesis and research.[2]

-

pH Adjustment: It is used to control the pH of reaction mixtures and final drug formulations, which is critical for drug stability, solubility, and bioavailability.[2]

-

Synthesis of Potassium Salts: KOH is used to produce potassium salts of active pharmaceutical ingredients (APIs).[2]

-

Catalysis: It can act as a catalyst in various organic reactions, such as in the production of biodiesel via transesterification.[21]

-

Diagnostic Applications: In dermatology, a KOH solution is used to prepare skin, hair, or nail samples for microscopic examination to diagnose fungal infections by digesting keratin.[22]

Safety and Handling

This compound is a corrosive and caustic substance that can cause severe burns to the skin, eyes, and respiratory tract.[4][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield when handling KOH.[24][25]

-

Handling: Avoid creating dust. When preparing solutions, always add KOH slowly to water with stirring; never add water to KOH to prevent violent boiling and splashing.[26]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as acids, organic materials, and metals like aluminum and zinc.[4][27]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[24]

Conclusion

This compound is a fundamental and highly versatile inorganic compound with a broad spectrum of applications in chemical research and the pharmaceutical industry. Its strong basicity and the nucleophilicity of the hydroxide ion drive its reactivity in a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a laboratory and manufacturing setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. This compound | 1310-58-3 [chemicalbook.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. This compound [commonorganicchemistry.com]

- 8. This compound | KOH | CID 14797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. This compound [chemister.ru]

- 11. Reactions of potassium and this compound | MEL Chemistry [melscience.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Saponification Definition and Reaction [thoughtco.com]

- 15. homework.study.com [homework.study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Saponification-Typical procedures - operachem [operachem.com]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. What is this compound used for? [synapse.patsnap.com]

- 23. m.youtube.com [m.youtube.com]

- 24. ineos.com [ineos.com]

- 25. uprm.edu [uprm.edu]

- 26. ercoworldwide.com [ercoworldwide.com]

- 27. techdata.level7chemical.com [techdata.level7chemical.com]

An In-Depth Technical Guide to the Laboratory Synthesis of Potassium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of potassium hydroxide (KOH), a strong base with numerous applications in chemical synthesis, purification, and analysis. The following sections detail the core principles, experimental protocols, and quantitative parameters for three distinct synthesis routes: electrolysis of potassium chloride, causticization of potassium carbonate, and the direct reaction of potassium metal with water.

Method 1: Electrolysis of Potassium Chloride (KCl)

The electrolysis of an aqueous potassium chloride solution is a common and relatively clean method for producing high-purity this compound. The process, analogous to the industrial chlor-alkali process, utilizes electrical energy to drive the decomposition of KCl and water.

Core Principle

An electric current is passed through a concentrated KCl solution in an electrolytic cell, typically divided by a cation-exchange membrane.[1] At the anode, chloride ions are oxidized to form chlorine gas. At the cathode, water is reduced to produce hydrogen gas and hydroxide ions.[2] The potassium ions (K⁺) migrate across the membrane from the anode compartment to the cathode compartment, where they combine with the newly formed hydroxide ions (OH⁻) to create this compound.[2][3]

Chemical Reactions:

-

Overall Reaction: 2KCl(aq) + 2H₂O(l) → 2KOH(aq) + H₂(g) + Cl₂(g)[2]

-

Anode (Oxidation): 2Cl⁻(aq) → Cl₂(g) + 2e⁻[2]

-

Cathode (Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

Experimental Protocol

-

Preparation of Electrolyte: Prepare a near-saturated aqueous solution of potassium chloride (e.g., 3.5N or approximately 260 g/L).[1][4]

-

Electrolytic Cell Setup:

-

Assemble a two-compartment electrolytic cell separated by a cation-exchange membrane (e.g., Nafion™).

-

Install an anode (e.g., graphite or dimensionally stable anode like titanium coated with rhodium) in the anode compartment.[4]

-

Install a cathode (e.g., stainless steel, nickel) in the cathode compartment.[4][5]

-

Ensure both compartments have outlets to safely vent the gaseous byproducts (chlorine and hydrogen). This setup must be placed in a well-ventilated fume hood.

-

-

Electrolysis:

-

Fill the anode compartment with the prepared KCl solution.

-

Fill the cathode compartment with deionized water or a dilute KOH solution.[1]

-

Connect the electrodes to a DC power supply.

-

Conduct the electrolysis at a controlled temperature, typically between 80°C and 95°C.[1]

-

Apply a constant current density, for instance, 30 A/dm².[1]

-

-

Product Collection and Concentration:

-

As the reaction proceeds, the concentration of KOH in the catholyte will increase.

-

Continuously or periodically, withdraw the KOH solution from the cathode compartment.

-

The resulting solution can be concentrated further by evaporation if necessary.

-

Method 2: Causticization of Potassium Carbonate

This classical method, also known as the lime-soda process adapted for potassium salts, involves a double displacement reaction between potassium carbonate (K₂CO₃) and calcium hydroxide (Ca(OH)₂). The reaction's success hinges on the low solubility of calcium carbonate (CaCO₃), which precipitates out of solution.

Core Principle

When aqueous solutions of potassium carbonate and calcium hydroxide (slaked lime) are mixed and heated, a salt metathesis reaction occurs. Solid calcium carbonate precipitates, leaving aqueous this compound, which can then be separated by filtration.

Chemical Reaction:

-

K₂CO₃(aq) + Ca(OH)₂(aq) → 2KOH(aq) + CaCO₃(s)

Experimental Protocol

-

Reactant Preparation:

-

Prepare a solution of potassium carbonate in water.

-

Prepare a slurry of calcium hydroxide (lime milk) in water.

-

-

Reaction:

-

In a suitable reaction vessel (e.g., a large beaker or flask made of a material that can withstand strong alkali, like stainless steel), combine the reactants. A study suggests an optimal H₂O:K₂CO₃:Ca(OH)₂ ratio of approximately (1.8–3):2:1.[6]

-

Heat the mixture to 95°C or higher while stirring continuously.[6]

-

Maintain this temperature and continue stirring for at least 2 hours to ensure the reaction goes to completion.[6]

-

-

Separation and Purification:

-

Allow the calcium carbonate precipitate to settle.

-

Separate the supernatant liquid containing the aqueous KOH from the solid CaCO₃. This can be done by decantation followed by filtration (note that strong alkali can degrade standard filter paper; glass fiber or polypropylene filters are more suitable).[7]

-

Wash the precipitate with a small amount of hot deionized water to recover additional KOH, adding the washings to the filtrate.

-

-

Concentration:

-

The resulting KOH solution is typically dilute. It can be concentrated by boiling off the excess water. This should be done in a fume hood. The final product is a concentrated KOH solution.

-

Method 3: Reaction of Potassium Metal with Water

This method involves the direct reaction of elemental potassium with water. It is the most straightforward synthesis in terms of the chemical transformation but is also extremely hazardous due to its violent and highly exothermic nature. This procedure should only be attempted by experienced professionals with appropriate safety measures in place.

Core Principle

Potassium is a highly reactive alkali metal that reacts vigorously and exothermically with water to displace hydrogen and form this compound. The heat generated is often sufficient to ignite the hydrogen gas produced, causing a lilac-colored flame.[8]

Chemical Reaction:

-

2K(s) + 2H₂O(l) → 2KOH(aq) + H₂(g)

Experimental Protocol & Safety Precautions

Extreme caution is mandatory. The reaction can be explosive.[9][10]

-

Safety First:

-

This procedure must be performed in a fume hood with the sash pulled down as low as possible.

-

Wear a fire-retardant laboratory coat, chemical splash goggles, and heavy-duty, alkali-resistant gloves.[9][11]

-

Have a Class D fire extinguisher (for combustible metals) or a container of dry sand immediately accessible.[9][10] Do not use water or CO₂ extinguishers. [10]

-

-

Apparatus Setup:

-

Use a large, heavy-walled glass beaker or a stainless steel container to provide a large volume of water and contain the reaction.

-

Place the reaction vessel within a secondary containment tray.

-

-

Reaction:

-

Cut a very small piece of potassium metal (e.g., the size of a pea) under mineral oil to expose a fresh surface.[8]

-

Using long forceps, carefully and gently add the small piece of potassium to the surface of a large volume of cold deionized water. Do not drop the metal into the water.

-

The metal will immediately react, skitting across the surface and producing gas. Stand back from the apparatus.

-

-

Product:

-

Once the reaction has completely ceased, the resulting solution is a dilute aqueous solution of this compound.

-

Data Presentation

| Parameter | Method 1: Electrolysis | Method 2: Causticization | Method 3: Direct Reaction |

| Primary Reactants | Potassium Chloride (KCl), Water (H₂O) | Potassium Carbonate (K₂CO₃), Calcium Hydroxide (Ca(OH)₂) | Potassium (K), Water (H₂O) |

| Typical Concentration | 2.5 - 5.0 N KCl[1] | H₂O:K₂CO₃:Ca(OH)₂ ratio of (1.8–3):2:1[6] | N/A |

| Temperature | 80 - 120 °C[1] | ≥ 95 °C[6] | Ambient (highly exothermic) |

| Other Conditions | Current Density: 10 - 100 A/dm²[1] | Reaction Time: ≥ 120 minutes[6] | Requires inert atmosphere for K storage[10] |

| Product Purity | High; depends on membrane efficacy. Can be >99.9%[12] | Lower; may contain unreacted K₂CO₃ or dissolved Ca(OH)₂ | High, but solution is typically very dilute |

| Product Yield | High current efficiency (e.g., 97.5%)[1] | Reported K₂O yield ≥ 60%[6] | Stoichiometric, but only practical for small quantities |

| Key Hazard | Chlorine gas, Hydrogen gas, High voltage | Hot, caustic solutions | Fire, Explosion, Corrosive metal[9][10] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Diagram 1: Electrolysis of Potassium Chloride.

Diagram 2: Causticization of Potassium Carbonate.

Diagram 3: Comparative Workflow of KOH Synthesis Methods.

References

- 1. US4586992A - Process for producing this compound - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. EP0021624B1 - Process for the production of this compound in an electrolytic membrane cell and this compound obtained thereby - Google Patents [patents.google.com]

- 5. jomardpublishing.com [jomardpublishing.com]

- 6. scienticreview.com [scienticreview.com]

- 7. Sciencemadness Discussion Board - this compound Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. homework.study.com [homework.study.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. LCSS: POTASSIUM [web.stanford.edu]

- 11. uwm.edu [uwm.edu]

- 12. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Potassium Hydroxide Pellets

This technical guide provides a comprehensive overview of the core physical properties of potassium hydroxide (KOH) pellets. Intended for researchers, scientists, and professionals in drug development, this document details quantitative physical data, outlines experimental protocols for their determination, and presents visual workflows for key procedures and safety considerations.

Core Physical and Chemical Properties

This compound, commonly known as caustic potash, is a prototypical strong base.[1] It is an inorganic compound with the formula KOH.[1] In its solid form, it is typically supplied as white, odorless, and hygroscopic pellets.[2] The pellet form offers a low surface area, which facilitates convenient handling and storage.[1] Most commercial samples of this compound are approximately 85-90% pure, with the remainder being primarily water and carbonates.[1][3]

The dissolution of this compound in water is a strongly exothermic process.[1] Due to its high affinity for water, KOH is an effective desiccant in laboratory settings, often used for drying basic solvents.[1]

Data Presentation: Physical Properties of this compound

The following tables summarize the key physical properties of this compound pellets based on available technical data.

| Property | Value |

| Appearance | White, deliquescent solid in various forms such as pellets, flakes, or rods.[1][4] |

| Odor | Odorless.[1][2] |

| Molecular Formula | KOH |

| Molar Mass | 56.11 g/mol .[2] |

| CAS Number | 1310-58-3.[2] |

| Thermal Properties | Value |

| Melting Point | 360-410 °C (680-770 °F; 633-683 K).[1][3][5] |

| Boiling Point | 1,327 °C (2,421 °F; 1,600 K).[1][5] |

| Heat of Fusion | 7.5 kJ/mol.[2] |

| Density and Solubility | Value |

| Density | 2.044 g/cm³ at 20 °C.[1][5] |

| Bulk Density | 1100-1300 kg/m ³.[6] |

| Solubility in Water | Highly soluble. 121 g/100 mL at 25 °C.[1][2] |

| Solubility in other Solvents | Soluble in alcohol and glycerol; insoluble in ether.[1] |

| Other Properties | Value |

| pH | Strongly alkaline; ~13.5 (for a 0.1 M solution).[7] |

| Hygroscopic Nature | Highly hygroscopic and deliquescent, readily absorbing moisture and carbon dioxide from the air.[1][2][8] |

| Vapor Pressure | 1 mmHg at 719 °C.[2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound pellets. These protocols are based on standard laboratory practices and should be performed with strict adherence to safety guidelines.

Determination of Melting Point

The melting point of this compound pellets can be determined using the capillary method with a digital melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (ceramic or agate)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Due to the hygroscopic nature of KOH, sample preparation should be conducted in a dry atmosphere (e.g., a glove box or under a stream of dry nitrogen). A small sample of this compound pellets is quickly crushed into a fine powder using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The closed end of the capillary is tapped gently on a hard surface to ensure tight packing.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of purity.

Determination of Boiling Point

Given the very high boiling point of this compound (1,327 °C), its determination requires specialized high-temperature equipment and is not typically performed in a standard laboratory setting. The Thiele tube method, commonly used for organic compounds, is not suitable for this temperature range. High-temperature distillation or thermal analysis techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) would be required for accurate determination.

Determination of Density

The density of this compound pellets can be determined using the displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A non-reactive, anhydrous liquid of known density in which KOH is insoluble (e.g., a high-boiling point hydrocarbon like decane)

-

Spatula

-

Forceps

Procedure:

-

Mass of Pellets: A known mass of this compound pellets is accurately weighed using an analytical balance.

-

Volume of Liquid: A known volume of the anhydrous, non-reactive liquid is placed in a graduated cylinder or pycnometer.

-

Displacement: The weighed this compound pellets are carefully added to the liquid. The new volume is recorded.

-

Calculation: The volume of the pellets is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the pellets by their volume.

Determination of Solubility in Water

The solubility of this compound in water can be determined by preparing a saturated solution at a specific temperature.

Apparatus:

-

Constant temperature water bath

-

Stirring hot plate with a magnetic stirrer

-

Beakers

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Saturated Solution Preparation: An excess amount of this compound pellets is added to a known volume of deionized water in a beaker at a constant temperature, maintained by a water bath. The solution is stirred continuously until equilibrium is reached (i.e., no more solid dissolves).

-

Sample Extraction: A known volume of the clear, saturated supernatant is carefully withdrawn.

-

Mass Determination: The mass of the extracted saturated solution is determined. The solution is then evaporated to dryness, and the mass of the remaining solid KOH is measured.

-

Calculation: The solubility is expressed as grams of KOH per 100 mL or 100 g of water at the specified temperature.

Assessment of Hygroscopicity

The hygroscopic nature of this compound pellets can be qualitatively and quantitatively assessed using gravimetric analysis.

Apparatus:

-

Analytical balance

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity.

-

Weighing dish

Procedure:

-

Initial Weighing: A pre-dried weighing dish containing a small number of this compound pellets is accurately weighed.

-

Exposure: The weighing dish with the sample is placed in a controlled humidity chamber at a specified relative humidity and temperature.

-

Periodic Weighing: The sample is weighed at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Calculation: The percentage increase in mass is calculated to quantify the amount of water absorbed.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for handling and characterizing this compound pellets.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Density Determination.

Caption: Safety and Handling Precautions for KOH.

References

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. store.astm.org [store.astm.org]

- 3. This compound (KOH) Solubility Test for Determining Protein Quality [foodfeedinfo.com]

- 4. echemi.com [echemi.com]

- 5. infinitalab.com [infinitalab.com]

- 6. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

potassium hydroxide dissociation in aqueous solution

An In-depth Technical Guide to the Dissociation of Potassium Hydroxide in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation of this compound (KOH) in aqueous solutions. It covers the fundamental principles of its dissociation, quantitative data, and detailed experimental protocols for its characterization.

This compound (KOH) is classified as a strong base, a characteristic that defines its behavior in aqueous solutions.[1] When dissolved in water, KOH undergoes complete dissociation, meaning it separates entirely into its constituent ions: the potassium cation (K⁺) and the hydroxide anion (OH⁻).[2][3][4] This process significantly increases the concentration of hydroxide ions in the solution, leading to a highly alkaline or basic environment, typically with a pH value greater than 13.[1]

The chemical equation for the dissociation of this compound in an aqueous solution is as follows:

KOH (aq) → K⁺ (aq) + OH⁻ (aq) [1][4]

The dissolution and subsequent dissociation of KOH in water is a notably exothermic process, releasing a significant amount of heat.[5] This is due to the high solvation energy of the resulting ions.[5]

Dissociation Constant (Kb)

For strong bases like this compound, the concept of an equilibrium constant for dissociation (Kb) is fundamentally different from that of weak bases. Because the dissociation is essentially complete, the concentration of undissociated KOH in solution is negligible.[1][6] Consequently, the base dissociation constant (Kb) for KOH is very high, often cited as approaching infinity.[7] Some sources report a pKb value, which is the negative logarithm of the base dissociation constant, to quantify its strength.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its aqueous solutions.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 97 |

| 25 | 121 |

| 50 | 138.3 |

| 100 | 162.9 |

| Data sourced from multiple references.[2][8] |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -425.8 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 79.32 J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Formation (ΔfG⦵) | -380.2 kJ/mol |

| Data sourced from multiple references.[2][9][10] |

Table 3: Dissociation Constant of this compound

| Constant | Value | Description |

| pKb | 0.5 | As a strong base, KOH dissociates completely. The pKb is very low, indicating high basicity.[11] |

| Kb | High | The dissociation constant is extremely large, signifying that the equilibrium lies far to the right.[7] |

Experimental Protocols

The complete dissociation of KOH means that its concentration is directly related to the hydroxide ion concentration. The following protocols are standard methods for determining the concentration of a KOH solution.

Protocol 1: Potentiometric Titration for Determination of KOH Concentration

This method determines the concentration of a this compound solution by titrating it with a standardized strong acid, such as hydrochloric acid (HCl), and monitoring the pH change.

Materials:

-

KOH solution of unknown concentration

-

Standardized hydrochloric acid (HCl) solution (e.g., 1.00 mol dm⁻³)

-

pH meter with a glass electrode, calibrated

-

Burette

-

Pipette

-

Beakers

-

Magnetic stirrer and stir bar

-

Deionized, CO₂-free water

Procedure:

-

Preparation:

-

Rinse the pipette with a small amount of the KOH solution and then accurately transfer a known volume (e.g., 25.00 mL) into a beaker.

-

Add approximately 50 mL of deionized, CO₂-free water to ensure the pH electrode is sufficiently submerged.

-

Place a magnetic stir bar in the beaker.

-

Rinse the burette with the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

-

Titration:

-

Place the beaker on the magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Begin adding the HCl titrant in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

-